molecular formula C16H21NO4 B11716486 Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate

Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate

Cat. No.: B11716486
M. Wt: 291.34 g/mol
InChI Key: FDOHONDBLCSPQN-UHFFFAOYSA-N
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Description

Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate is a cyclohexane-based compound featuring a benzyloxycarbonyl (Cbz) protective group on the amino moiety and a methyl ester at the 1-position. The Cbz group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry . The methyl ester enhances solubility in organic solvents, making the compound suitable for applications in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-15(18)13-7-9-14(10-8-13)17-16(19)21-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOHONDBLCSPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. This selective reactivity is crucial in biochemical pathways and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Backbones

Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (CAS: 862501-91-5) Structure: Replaces the cyclohexane ring with a bicyclo[2.2.2]octane system. Molecular Formula: C₁₈H₂₃NO₄ (MW: 317.38 g/mol) . Applications: Likely used in rigid scaffold design for enzyme inhibitors or receptor ligands.

4-(((benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2231674-62-5) Structure: Smaller bicyclo[2.1.1]hexane core with a carboxylic acid group. Molecular Formula: C₁₅H₁₇NO₄ (MW: 275.30 g/mol) . Key Differences: The strained bicyclic system may increase reactivity, while the carboxylic acid substituent introduces polarity, improving aqueous solubility compared to methyl esters.

Functional Group Variations

trans-4-[(Methoxycarbonyl)amino]cyclohexanecarboxylic acid (CAS: 1007881-68-6) Structure: Trans-configuration cyclohexane with a methoxycarbonyl-protected amine and a carboxylic acid. Molecular Formula: C₁₀H₁₅NO₄ (MW: 213.23 g/mol) . The carboxylic acid enhances hydrogen-bonding capacity, favoring interactions with biological targets.

1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (CAS: 1094471-68-7) Structure: Includes a 4-methyl substituent and a carboxylic acid. Molecular Formula: C₁₆H₂₁NO₄ (MW: 291.34 g/mol) . Key Differences: The methyl group increases hydrophobicity, while the carboxylic acid enhances polarity, creating a balance suitable for prodrug formulations.

Derivatives with Simplified Protecting Groups

Methyl 1-Amino-4-methylcyclohexanecarboxylate (CAS: 181300-38-9) Structure: Lacks the Cbz group, featuring a free amine and a 4-methyl substituent. Molecular Formula: C₁₁H₂₂N₂O₂ (MW: 214.3 g/mol) . Key Differences: The absence of the Cbz group simplifies synthesis but reduces stability during acidic/basic conditions. Likely used as an intermediate in amine-functionalized drug candidates.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate C₁₆H₂₁NO₄ ~317–320* Cbz-protected amine, methyl ester Peptide synthesis, drug intermediates
Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate C₁₈H₂₃NO₄ 317.38 Bicyclo[2.2.2]octane backbone Rigid scaffold design
trans-4-[(Methoxycarbonyl)amino]cyclohexanecarboxylic acid C₁₀H₁₅NO₄ 213.23 Methoxycarbonyl, carboxylic acid Enzyme inhibitors
1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid C₁₆H₂₁NO₄ 291.34 4-methyl, carboxylic acid Prodrug development
Methyl 1-Amino-4-methylcyclohexanecarboxylate C₁₁H₂₂N₂O₂ 214.3 Free amine, 4-methyl Intermediate for amine derivatives

*Estimated based on structural analogs.

Key Research Findings and Implications

  • Role of the Cbz Group : The benzyloxycarbonyl moiety in the target compound provides steric protection for amines, critical in multi-step syntheses . However, analogs with smaller protecting groups (e.g., methoxycarbonyl) may offer improved pharmacokinetic profiles .
  • Impact of Backbone Rigidity : Bicyclic derivatives (e.g., bicyclo[2.2.2]octane) exhibit enhanced metabolic stability but reduced solubility, highlighting a trade-off in drug design .
  • Functional Group Effects : Carboxylic acid derivatives (e.g., CAS 1094471-68-7) are more polar than methyl esters, suggesting utility in aqueous formulations or targeted delivery systems .

Biological Activity

Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate, a synthetic compound with significant structural complexity, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C16H21NO4, with a molecular weight of approximately 303.35 g/mol. The compound features a cyclohexane ring substituted with an amino group and a benzyloxycarbonyl group, which contributes to its unique biological properties.

Structural Features

Feature Description
Molecular Formula C16H21NO4
Molecular Weight 303.35 g/mol
Functional Groups Amino group, benzyloxycarbonyl group
Structural Complexity Cyclohexane ring with multiple substituents

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:

  • U251 Brain Cancer Cells : Exhibited significant cytotoxicity, suggesting potential use in brain tumor therapies.
  • HCT-116 Colon Cancer Cells : Showed inhibition of cell proliferation, indicating its role as a potential chemotherapeutic agent.

Case Study: In Vivo Efficacy

In vivo studies conducted on animal models highlighted the compound's ability to inhibit tumor growth and metastasis. The results indicated that treatment with this compound led to a reduction in tumor size and prolonged survival rates in treated subjects compared to controls.

The mechanism of action appears to involve:

  • Inhibition of DNA Methyltransferases : This enzymatic inhibition may lead to the reactivation of tumor suppressor genes silenced in cancer cells.
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Pharmacological Applications

This compound is being explored for several pharmacological applications:

  • Anticancer Agent : As mentioned, its potential in treating various cancers is under investigation.
  • Anti-inflammatory Properties : Preliminary studies suggest it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could lead to new therapeutic strategies in drug design.

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Biological Activity
Methyl 2-amino-3-(benzyloxy)propanoateC12H15NO4Peptide synthesis
N-Benzyloxycarbonyl-L-alanineC11H13NO4Commonly used in peptide synthesis; less complex

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